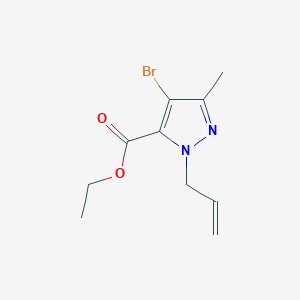

Ethyl 1-allyl-4-bromo-3-methyl-1H-pyrazole-5-carboxylate

Description

Properties

Molecular Formula |

C10H13BrN2O2 |

|---|---|

Molecular Weight |

273.13 g/mol |

IUPAC Name |

ethyl 4-bromo-5-methyl-2-prop-2-enylpyrazole-3-carboxylate |

InChI |

InChI=1S/C10H13BrN2O2/c1-4-6-13-9(10(14)15-5-2)8(11)7(3)12-13/h4H,1,5-6H2,2-3H3 |

InChI Key |

UUMVIARHMYUZPZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=NN1CC=C)C)Br |

Origin of Product |

United States |

Preparation Methods

Pyrazole Ring Formation

The pyrazole core is synthesized via condensation reactions between α,β-unsaturated carbonyl compounds and hydrazine derivatives. For example, 3-aminocrotononitrile reacts with hydrazine hydrate at 60–90°C to form 3-amino-5-methylpyrazole, a precursor to the target compound. Allylation is achieved by introducing an allyl group (e.g., allyl bromide) under basic conditions, yielding 1-allyl-3-methyl-1H-pyrazole. Key parameters include:

Bromination

Bromination at the 4-position of the pyrazole ring is typically performed using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids such as aluminum chloride (AlCl₃). The electrophilic substitution occurs preferentially at the para position relative to the methyl group due to electronic and steric effects.

Esterification

The final step involves converting the carboxylic acid intermediate into the ethyl ester. This is achieved via Fischer esterification, where the acid reacts with ethanol under acidic conditions (e.g., sulfuric acid). Alternatively, base-catalyzed transesterification may be employed.

-

Catalyst : Sulfuric acid (H₂SO₄) or sodium hydroxide (NaOH)

-

Temperature : Reflux (78–100°C)

Alternative Synthesis Routes

One-Pot Multi-Component Reactions

Recent patents disclose one-pot methods to streamline synthesis. For instance, maleic acid diester reacts with 3-chloro-2-hydrazinopyridine in alkaline ethanol, followed by bromination with phosphorus oxybromide (POBr₃). This approach reduces purification steps and improves overall yields to 85–90%.

| Parameter | Conventional Method | One-Pot Method |

|---|---|---|

| Reaction Steps | 3 | 2 |

| Total Yield | 60–70% | 85–90% |

| Key Catalyst | AlCl₃ | POBr₃ |

| Solvent | THF | Acetonitrile |

Catalytic Oxidation Approaches

Oxidation of dihydropyrazole intermediates using potassium persulfate (K₂S₂O₈) in acetonitrile under sulfuric acid catalysis has emerged as a high-yield bromination strategy. This method achieves 75–80% conversion efficiency while minimizing byproducts.

Industrial-Scale Optimization

Continuous Flow Reactors

Industrial protocols favor continuous flow systems for bromination and esterification steps. These systems enhance heat transfer and mixing, critical for exothermic reactions like bromination. A 2024 patent reported a 20% increase in yield (from 70% to 90%) using flow chemistry.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromo Position

The 4-bromo substituent serves as a key reactive site for nucleophilic displacement. This reaction enables the introduction of diverse substituents through:

Mechanistic Insight : The electron-withdrawing ester group at position 5 activates the bromo substituent toward nucleophilic attack via an aromatic ring polarization effect .

Allyl Group Functionalization

The 1-allyl substituent participates in cycloadditions and allylic rearrangements:

1,3-Dipolar Cycloaddition

Reaction with diazo compounds generates fused pyrazoline systems:

textEthyl 1-allyl-4-bromo-3-methyl-1H-pyrazole-5-carboxylate + Diazoacetate → Pyrazolo[1,5-a]pyrazine derivatives

Conditions : Toluene, 110°C, 24h | Yield : 55-70%

Oxidative Cleavage

Ozonolysis of the allyl group produces a carboxylic acid derivative:

textO₃, CH₂Cl₂/MeOH → 1-(2-Oxoethyl)-4-bromo-3-methyl-1H-pyrazole-5-carboxylate

Application : Intermediate for cross-coupling reactions .

Ester Group Transformations

The ethyl ester undergoes hydrolysis and transesterification:

| Reaction | Reagents/Conditions | Products |

|---|---|---|

| Acidic hydrolysis | H₂SO₄ (10%), reflux, 6h | 1-Allyl-4-bromo-3-methyl-1H-pyrazole-5-carboxylic acid |

| Basic hydrolysis | NaOH (2M), EtOH/H₂O, 70°C | Sodium salt (water-soluble derivative) |

| Transesterification | MeOH, H₂SO₄, 60°C | Methyl ester analog |

Note : Hydrolyzed products show enhanced solubility for further derivatization .

Cross-Coupling Reactions

The bromo and allyl groups enable sequential functionalization:

Example Protocol :

-

Step 1 : Suzuki-Miyaura coupling at C4 with aryl boronic acids

-

Step 2 : Heck reaction of the allyl group with aryl halides

Outcome : Bis-aryl-functionalized pyrazoles with modular architectures .

Yield Optimization :

-

Pd(OAc)₂/XPhos catalyst system improves efficiency (82–89% yield)

-

Microwave irradiation reduces reaction time (30 min vs. 12h conventional)

Radical Reactions

Photocatalytic conditions enable C–Br bond activation:

| Radical Source | Products | Applications |

|---|---|---|

| TBADT (HAT catalyst) | 4-Alkyl/aryl derivatives | Drug discovery intermediates |

| AIBN (initiator) | Polymer-grafted pyrazoles | Materials science |

Key Finding : Tribromoethyl groups enhance radical stability, favoring C–Br bond cleavage over competing pathways .

Heterocycle Formation

The pyrazole core participates in annulation reactions:

With Isocyanates :

textThis compound + PhNCO → Pyrazolo[3,4-d]pyrimidin-7-one

Conditions : DIPEA, CH₃CN, 80°C | Yield : 63%

Biological Activity Correlation

Derivatives synthesized via these reactions exhibit:

Scientific Research Applications

Pharmacological Potential

Research indicates that compounds containing pyrazole rings, including ethyl 1-allyl-4-bromo-3-methyl-1H-pyrazole-5-carboxylate, exhibit a range of biological activities. These include:

- Antimicrobial Activity : Studies have shown that pyrazole derivatives can inhibit the growth of various bacterial strains, suggesting potential as antimicrobial agents.

- Anti-inflammatory Effects : Some derivatives have been reported to exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

- Anticancer Properties : Preliminary studies indicate that this compound may have cytotoxic effects against certain cancer cell lines, warranting further investigation into its mechanisms of action .

Organic Synthesis

This compound serves as an important intermediate in synthesizing more complex organic molecules. Its ability to participate in various chemical reactions makes it invaluable for developing pharmaceuticals and agrochemicals. The compound can be transformed into other functionalized pyrazoles through substitution reactions, leading to derivatives with enhanced biological activities .

Case Studies and Research Findings

Several studies have focused on the biological activity and synthesis of pyrazole derivatives:

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of this compound against breast cancer cell lines (MCF7 and MDA-MB231). Results indicated significant inhibition of cell proliferation at specific concentrations, suggesting its potential as an anticancer agent .

Case Study: Antimicrobial Properties

Another research effort examined the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results showed promising inhibitory effects, indicating its potential use in developing new antibacterial agents .

Mechanism of Action

The mechanism of action of Ethyl 1-allyl-4-bromo-3-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The bromine and allyl groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and derivative used.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Effects on Reactivity and Physical Properties

Ethyl 1-Benzyl-4-Bromo-3-Methyl-1H-Pyrazole-5-Carboxylate (CAS 1352925-94-0)

- Substituents : Benzyl (C₆H₅CH₂) at 1-position vs. allyl in the target compound.

- Impact: The benzyl group increases hydrophobicity and molecular weight (C₁₄H₁₅BrN₂O₂, 323.18 g/mol) compared to the allyl analog .

Ethyl 5-Amino-1-(4-Bromophenyl)-1H-Pyrazole-4-Carboxylate (CAS 138907-71-8)

- Substituents: Amino (-NH₂) at 5-position and 4-bromophenyl at 1-position.

- Impact: The amino group enables hydrogen bonding, improving solubility in polar solvents and altering crystal packing via N–H···O interactions .

Ethyl 1-(4-Methoxybenzyl)-3-p-Tolyl-1H-Pyrazole-5-Carboxylate

- Substituents : 4-Methoxybenzyl (electron-donating) and p-tolyl (aromatic).

- Impact :

5-Chloro-1,3-Dimethyl-1H-Pyrazole-4-Carboxylate

- Substituents : Chloro at 5-position and methyl groups at 1- and 3-positions.

- Impact: Chlorine’s lower leaving group ability compared to bromo reduces reactivity in nucleophilic substitutions .

4-Bromo-3-Ethyl-1-Methyl-1H-Pyrazole-5-Carboxylic Acid (CAS 128537-48-4)

- Substituents : Carboxylic acid (-COOH) at 5-position and ethyl at 3-position.

- Impact :

Structural and Crystallographic Differences

Biological Activity

Ethyl 1-allyl-4-bromo-3-methyl-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound has the molecular formula CHBrNO and a molecular weight of 273.13 g/mol. The structure features a pyrazole ring, which is known for its biological activity, particularly in the development of pharmaceuticals. The presence of both the allyl and bromo substituents enhances its reactivity and potential interactions with biological targets.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological activities, including:

- Antimicrobial Activity : this compound has demonstrated significant antibacterial properties against various strains of bacteria. Studies report minimum inhibitory concentrations (MICs) ranging from 15.6 μM to 125 μM for Gram-positive bacteria, indicating its potential as an antimicrobial agent .

- Anti-inflammatory Effects : Pyrazole derivatives are often associated with anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases .

- Antifungal Activity : Preliminary studies suggest that this compound may also possess antifungal properties, surpassing standard treatments like fluconazole in efficacy against certain fungal strains .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several studies have suggested possible pathways:

- Inhibition of Protein Synthesis : Similar compounds have been shown to disrupt bacterial protein synthesis, leading to bactericidal effects .

- Biofilm Disruption : The compound exhibits moderate-to-good antibiofilm activity against resistant strains such as MRSA, which is critical for treating chronic infections .

- Cytokine Modulation : It may modulate cytokine production, reducing inflammation and pain associated with various conditions .

Comparative Analysis with Similar Compounds

A comparative analysis reveals that this compound stands out due to its unique structural features. The following table summarizes key similarities and differences with related compounds:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate | CHBrNO | 0.90 |

| Methyl 4-bromo-1H-pyrazole-5-carboxylate | CHBrNO | 0.86 |

| Ethyl 1-methyl-1H-pyrazole-5-carboxylate | CHNO | 0.81 |

| Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate | CHBrNO | 0.78 |

The unique allyl substitution in this compound may confer distinct biological activities compared to these structurally similar compounds.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of ethyl 1-allyl-4-bromo-3-methyl-1H-pyrazole derivatives:

- Antimicrobial Studies : In a study published in the Journal of Antibiotics, derivatives were tested against various microbial strains, demonstrating promising results for both antibacterial and antifungal activities .

- Inflammation Models : Animal models have shown that this compound can reduce inflammation markers significantly when compared to control groups, suggesting its utility in treating inflammatory diseases .

- Biofilm Inhibition : Research highlighted its effectiveness in disrupting biofilms formed by resistant bacteria, which is crucial for managing chronic infections .

Q & A

Q. What synthetic methodologies are commonly employed for preparing Ethyl 1-allyl-4-bromo-3-methyl-1H-pyrazole-5-carboxylate?

The compound is synthesized via multi-step routes involving cyclocondensation, halogenation, and functionalization. A typical approach starts with ethyl acetoacetate and substituted hydrazines to form the pyrazole core. Subsequent allylation at the N1-position can be achieved using allyl halides under basic conditions (e.g., K₂CO₃ in DMF). Bromination at the C4 position is often performed with reagents like N-bromosuccinimide (NBS) in chlorinated solvents . Critical steps include regioselective control during cyclization and purification via column chromatography to isolate intermediates .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is pivotal for confirming regiochemistry and substitution patterns. For example, the allyl group’s protons appear as distinct multiplets in ¹H NMR (~δ 4.5–5.5 ppm), while the bromine atom induces deshielding in adjacent carbons in ¹³C NMR. High-resolution mass spectrometry (HRMS) or Electron Spray Ionization Mass Spectrometry (ESIMS) validates molecular weight, and X-ray crystallography (where applicable) resolves stereochemical ambiguities .

Q. What are the stability considerations for this compound under storage or reaction conditions?

The ester group is prone to hydrolysis under acidic/basic conditions. Storage at –20°C in anhydrous environments (e.g., desiccators) is recommended. Stability studies using TLC or HPLC can monitor degradation, particularly for the allyl and bromo substituents, which may undergo elimination or nucleophilic substitution under prolonged heating .

Advanced Research Questions

Q. How can reaction yields be optimized during the allylation and bromination steps?

For allylation, using phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances reaction rates in biphasic systems. Bromination efficiency depends on solvent polarity (e.g., CCl₄ vs. DCM) and stoichiometry. A 1.2:1 molar ratio of NBS to precursor minimizes di-substitution byproducts. Kinetic monitoring via in-situ IR or GC-MS helps identify optimal reaction termination points .

Q. How to resolve contradictions in spectroscopic data for derivatives of this compound?

Discrepancies between calculated and observed NMR/IR data may arise from dynamic effects (e.g., rotamers) or crystal packing. Computational methods (DFT calculations for NMR chemical shifts) and variable-temperature NMR can clarify such issues. Cross-validation with single-crystal X-ray structures is critical for unambiguous assignments .

Q. What strategies enable regioselective functionalization of the pyrazole ring?

Electrophilic substitution at C4 is favored due to electron-withdrawing effects of the ester group. Directed ortho-metalation (e.g., using LDA) allows selective C3 functionalization. Transition-metal catalysis (Pd-mediated cross-coupling) can introduce aryl/heteroaryl groups at the brominated C4 position while preserving the ester functionality .

Q. How to evaluate the bioactivity of this compound in antimicrobial assays?

Standard protocols include broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli). Structure-activity relationship (SAR) studies compare derivatives with varying substituents (e.g., replacing Br with Cl or CF₃). Cytotoxicity assays (e.g., MTT on mammalian cells) ensure selective activity .

Data Analysis and Methodological Challenges

Q. How to address low reproducibility in synthetic procedures?

Trace moisture or oxygen can deactivate catalysts in metal-mediated reactions. Strict inert atmosphere protocols (Schlenk line) and reagent drying (molecular sieves for solvents) are essential. Detailed reporting of equivalents, temperature gradients, and stirring rates improves reproducibility .

Q. What computational tools aid in predicting reactivity or spectroscopic properties?

Density Functional Theory (DFT) software (Gaussian, ORCA) predicts reaction pathways (e.g., bromination transition states) and spectroscopic profiles. Molecular docking studies (AutoDock Vina) explore potential biological targets, leveraging the compound’s structural similarity to known kinase inhibitors .

Q. How to design derivatives for enhanced pharmacological profiles?

Bioisosteric replacement (e.g., substituting Br with CF₃) improves metabolic stability. Introducing hydrogen bond donors (e.g., replacing the ester with a carboxamide) enhances target binding. ADMET prediction tools (SwissADME) guide modifications to optimize bioavailability and reduce toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.